Cefilavancin is a novel hybrid antibiotic that combines the structures of glycopeptides and cephalosporins, designed to enhance antibacterial efficacy against resistant strains of bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and other Gram-positive pathogens. The compound has shown promise in clinical trials, particularly in treating complicated skin and skin structure infections.
Cefilavancin was developed by Theravance Biopharma and is currently under clinical evaluation, primarily in Phase 3 trials for various indications. It has been recognized for its low minimum inhibitory concentration values against several resistant bacterial strains, making it a candidate for addressing significant public health concerns related to antibiotic resistance .
Cefilavancin belongs to the class of bifunctional antibiotics, which are characterized by their dual mechanisms of action targeting both penicillin-binding proteins and lipid II, a crucial component in bacterial cell wall synthesis. This classification underscores its potential effectiveness against resistant organisms that have developed mechanisms to evade traditional antibiotics .
The synthesis of Cefilavancin involves a complex multistep process that integrates the glycopeptide and cephalosporin components. The main steps include:
The synthetic route utilizes several chemical reagents and conditions tailored to ensure high yields and purity of the final product. Key intermediates are carefully monitored throughout the process to optimize reaction conditions and minimize by-products .
Cefilavancin's molecular formula is , with a molecular weight of approximately 1984 Da. The structure features a complex arrangement that includes both glycopeptide and cephalosporin elements, which contribute to its unique mechanism of action.
The InChI key for Cefilavancin is OGUAFUAJSPORAH-KHCCTVBNSA-N, which provides a standardized representation of its molecular structure for database searches .
Cefilavancin can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The outcomes of these reactions depend heavily on specific conditions such as temperature, pH, and the presence of catalysts or solvents. Understanding these parameters is crucial for optimizing the synthesis and enhancing the stability of Cefilavancin during storage and application .
Cefilavancin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, disrupting cross-linking processes essential for maintaining cell wall integrity. This disruption leads to cell lysis and death, particularly in Gram-positive bacteria.
Additionally, Cefilavancin has shown efficacy against biofilms, which are often resistant to conventional antibiotics due to their protective environment. This makes it particularly valuable in treating chronic infections where biofilm formation is prevalent .
Cefilavancin is typically characterized as a white to off-white powder with high solubility in water, which facilitates its administration via intravenous routes.
Data regarding solubility, stability under various pH conditions, and reactivity with other compounds are essential for understanding its behavior in biological systems .
Cefilavancin has several scientific applications:
Cefilavancin (TD-1792) is a covalent heterodimer antibiotic that integrates modified vancomycin (glycopeptide) and cephalosporin (β-lactam) scaffolds via a stable linker. Its molecular formula is C~87~H~95~Cl~3~N~16~O~28~S~2~, with a molar mass of 1983.27 g/mol [3] [6]. The structure retains vancomycin’s heptapeptide core and cephalosporin’s β-lactam–dihydrothiazine ring system, interconnected through an ester-amide bond. Stereochemical complexity arises from 25+ chiral centers, predominantly in the vancomycin domain, which adopts a rigid basket-like conformation critical for binding bacterial cell wall precursors. The cephalosporin moiety’s C3/C7 positions exhibit specific (6R,7R) configurations, essential for penicillin-binding protein (PBP) affinity [3] [6] [10].
Key modifications distinguish cefilavancin from parent compounds:
Table 1: Structural and Functional Comparison of Cefilavancin with Reference Antibiotics
Feature | Cefilavancin | Vancomycin | 5th-Gen Cephalosporins |
---|---|---|---|
Core Scaffold | Covalent heterodimer | Heptapeptide | Monocyclic β-lactam |
Molecular Weight | 1983.27 g/mol | 1449.3 g/mol | 600–700 g/mol (avg.) |
Mechanism | Dual: PBP inhibition + D-Ala-D-Ala binding | D-Ala-D-Ala binding | PBP inhibition |
β-Lactamase Stability | High (resists ESBLs) | Not applicable | Variable (gen-dependent) |
MRSA Coverage | Yes (synergistic) | Limited (VISA/VRSA issues) | Ceftaroline only |
Cefilavancin’s hybrid design overcomes intrinsic limitations: Unlike vancomycin, it bypasses D-Ala-D-Ala target modifications in resistant Staphylococcus aureus, and unlike cephalosporins, it exhibits potent activity against methicillin-resistant staphylococci (MRSA) without requiring combination therapy [3] [7] [9].
Cefilavancin’s high molecular weight (1983.27 g/mol) aligns with glycopeptide-antibiotic hybrids but imposes pharmacokinetic challenges, including limited oral bioavailability and tissue distribution. Key physicochemical properties include:
Stability:
Solubility:
Table 2: Stability and Solubility Profiles of Cefilavancin
Parameter | Conditions | Performance |
---|---|---|
Aqueous Solubility | PBS (pH 7.4), 25°C | 52 ± 3 mg/mL |
Serum Stability | Human plasma, 37°C, 24h | 90% intact |
Thermal Stability | 4°C (lyophilized) | >24 months |
Photodegradation | UV light (254 nm), 48h | <5% degradation |
Challenges persist in bioanalysis due to matrix interference. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods with solid-phase extraction (SPE) are required for quantification in plasma [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7